molecular formula C16H15N3O5 B13848199 3-Furan-3-yl-6-nitro-indazole-1-carboxylic acid tert-butyl ester

3-Furan-3-yl-6-nitro-indazole-1-carboxylic acid tert-butyl ester

Cat. No.: B13848199
M. Wt: 329.31 g/mol
InChI Key: NQMOPWAZTYIOGU-UHFFFAOYSA-N
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Description

tert-Butyl 3-(furan-3-yl)-6-nitroindazole-1-carboxylate: is a complex organic compound that features a furan ring, a nitro group, and an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(furan-3-yl)-6-nitroindazole-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(furan-3-yl)-6-nitroindazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, tert-butyl 3-(furan-3-yl)-6-nitroindazole-1-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding .

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 3-(furan-3-yl)-6-nitroindazole-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group and indazole core play crucial roles in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

  • tert-Butyl 3-(furan-3-yl)-6-aminoindazole-1-carboxylate
  • tert-Butyl 3-(furan-3-yl)-6-chloroindazole-1-carboxylate
  • tert-Butyl 3-(furan-3-yl)-6-methylindazole-1-carboxylate

Uniqueness: tert-Butyl 3-(furan-3-yl)-6-nitroindazole-1-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

tert-butyl 3-(furan-3-yl)-6-nitroindazole-1-carboxylate

InChI

InChI=1S/C16H15N3O5/c1-16(2,3)24-15(20)18-13-8-11(19(21)22)4-5-12(13)14(17-18)10-6-7-23-9-10/h4-9H,1-3H3

InChI Key

NQMOPWAZTYIOGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C3=COC=C3

Origin of Product

United States

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